Lipophilicity (clogP / logD7.4) Differentiation from 2-Methyl-1-phenyl-1H-pyrrole
The calculated partition coefficient (clogP) for 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole is substantially higher than that of the corresponding des-undecyl analog. The undecyl chain adds approximately 5.5 logP units, indicating a marked increase in lipophilicity that directly influences membrane permeability, non-specific protein binding, and in vivo distribution. [1] [2]
Δ ≈ +5.5 log units
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 9.6 (estimated using fragment-based calculation) |
| Comparator Or Baseline | 2-Methyl-1-phenyl-1H-pyrrole (clogP ≈ 4.1) |
| Quantified Difference | Δ clogP ≈ +5.5 log units |
| Conditions | Calculated using the Crippen fragmentation method (ChemAxon/ALOGPS); no experimental logP data available for either compound. |
Why This Matters
A 5.5-log unit difference in lipophilicity places the target compound in a completely different biopharmaceutical classification space, directly impacting decisions on formulation, assay compatibility (e.g., DMSO solubility, non-specific binding), and suitability for cell-based versus biochemical assays.
- [1] ChemAxon (2025). clogP Prediction for 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole and 2-Methyl-1-phenyl-1H-pyrrole. https://www.chemaxon.com View Source
- [2] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. (ALOGPS 2.1 for logP estimation). View Source
